

# VPC-70619: A Preclinical In-Depth Technical Guide on Bioavailability

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## Compound of Interest

Compound Name: VPC-70619

Cat. No.: B12418820

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical bioavailability of **VPC-70619**, a potent N-Myc inhibitor. The information presented herein is synthesized from available scientific literature to assist researchers and drug development professionals in understanding the pharmacokinetic profile of this compound in preclinical models.

## Core Data Summary

**VPC-70619** has demonstrated high bioavailability following both intraperitoneal and oral administration in preclinical studies.<sup>[1][2][3][4]</sup> The pharmacokinetic profile of **VPC-70619** represents a significant advancement over its parent compounds.<sup>[1]</sup>

## Table 1: Pharmacokinetic Parameters of VPC-70619 in Male Balb/c Mice

Parameter	Intraperitoneal (IP) Administration	Peroral (PO) Administration
Dose	10 mg/kg	10 mg/kg
Vehicle	20:80 Kolliphor EL formulation	20:80 Kolliphor EL formulation
Cmax	29,500 ng/mL	24,000 ng/mL
T1/2	330 min	427 min
Tmax	60 min	Not explicitly stated

Data sourced from Ton et al., 2022.[\[1\]](#)

**Table 2: Comparative Pharmacokinetic Parameters of VPC-70619 and Parental Compound VPC-70551**

Compound	Administration Route	Cmax (ng/mL)	T1/2 (min)
VPC-70619	IP	29,500	330
PO	24,000	427	
VPC-70551	IP	6,220	332
PO	2,600	Not determinable	

Data sourced from Ton et al., 2022.[\[1\]](#)

## Experimental Protocols

The following methodologies are based on the pharmacokinetic studies conducted by Ton et al. (2022).[\[1\]](#)

### Animal Model

- Species: Male Balb/c mice.[\[1\]](#)
- Health Status: Healthy, specific pathogen-free.

- Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to food and water ad libitum.
- Acclimation: Animals were acclimated to the facility for a minimum of 7 days prior to the study.

## Drug Formulation and Administration

- **VPC-70619** Formulation: The compound was formulated in a 20:80 Kolliphor EL formulation for both intraperitoneal and peroral administration.[1]
- Dosing: A single dose of 10 mg/kg was administered.[1]
- Routes of Administration:
  - Intraperitoneal (IP): Administered as a bolus injection into the peritoneal cavity.
  - Peroral (PO): Administered via oral gavage.

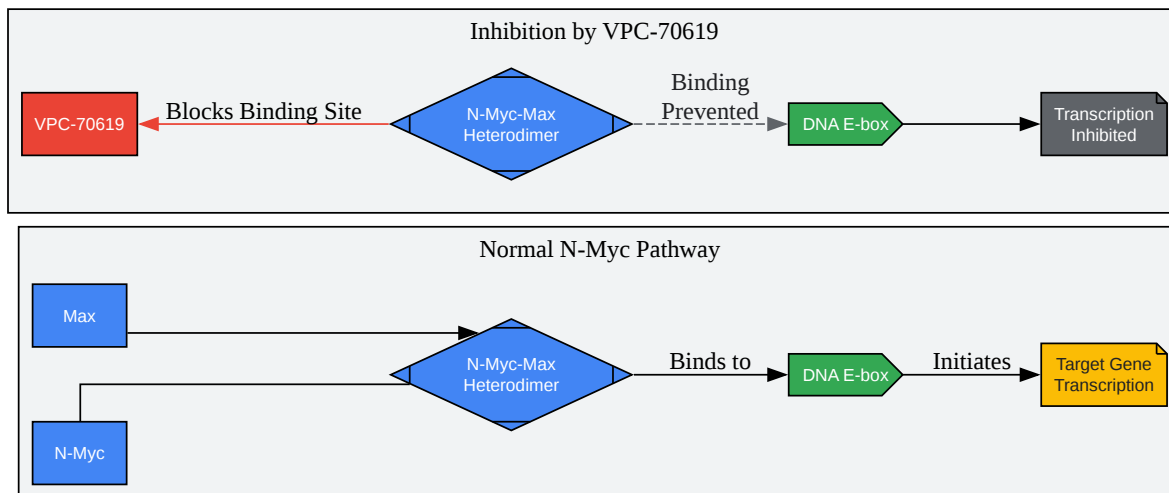
## Sample Collection and Analysis

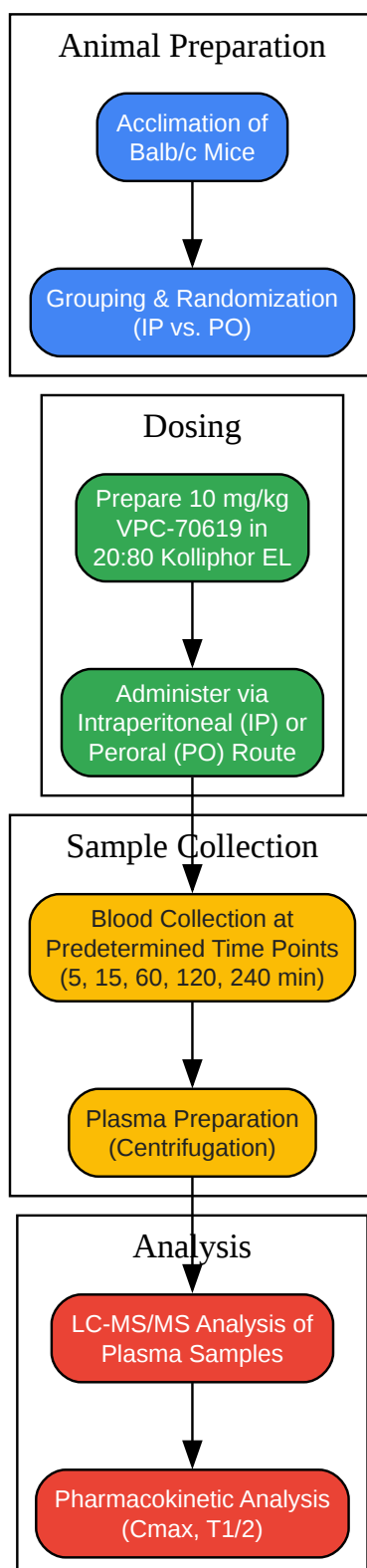
- Biological Matrix: Blood plasma.[1]
- Sampling Time Points: Blood samples were collected at 5, 15, 60, 120, and 240 minutes post-administration.[1]
- Analytical Method: The concentration of **VPC-70619** in plasma samples was determined using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5]

## Visualizations

### Mechanism of Action: Inhibition of N-Myc-Max Heterocomplex

**VPC-70619** functions by blocking the N-Myc-Max heterodimer from binding to the DNA E-box, which in turn inhibits the transcription of N-Myc target genes.[1][6] This disruption of a key oncogenic signaling pathway is central to its anti-cancer activity.[1]





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